molecular formula C13H18N2 B13633113 1-Isopentyl-1h-indol-6-amine

1-Isopentyl-1h-indol-6-amine

Katalognummer: B13633113
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: JRWIAEGLDGZTMN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopentyl-1h-indol-6-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of this compound includes an indole core with an isopentyl group attached to the nitrogen atom and an amine group at the 6th position.

Vorbereitungsmethoden

The synthesis of 1-Isopentyl-1h-indol-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-isopentylindole with an appropriate amine source under specific conditions. For instance, the reaction of 1-isopentylindole with ammonia or an amine in the presence of a catalyst can yield this compound . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Analyse Chemischer Reaktionen

1-Isopentyl-1h-indol-6-amine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Isopentyl-1h-indol-6-amine has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Isopentyl-1h-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

1-Isopentyl-1h-indol-6-amine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

1-(3-methylbutyl)indol-6-amine

InChI

InChI=1S/C13H18N2/c1-10(2)5-7-15-8-6-11-3-4-12(14)9-13(11)15/h3-4,6,8-10H,5,7,14H2,1-2H3

InChI-Schlüssel

JRWIAEGLDGZTMN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCN1C=CC2=C1C=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.